Cas no 176977-35-8 (Triisopropyl((4-((4-((trimethylsilyl)ethynyl)-phenyl)ethynyl)phenyl)ethynyl)silane)
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)-phenyl)ethynyl)phenyl)ethynyl)silane Chemical and Physical Properties
Names and Identifiers
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- Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane
- Triisopropyl((4-((4-((trimethylsilyl)ethynyl)-phenyl)ethynyl)phenyl)ethynyl)silane
- {[4-({4-[(triisopropylsilyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}trimethylsilane
- AK101923
- ANW-62546
- CTK8B9454
- KB-261175
- 176977-35-8
- Silane, trimethyl[[4-[[4-[[tris(1-methylethyl)silyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]- (9CI)
- trimethyl-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]silane
- DB-344440
- DTXSID50448251
- AKOS016004290
- triisopropyl((4-((4-((triMethylsilyl)ethynyl) phenyl) ethynyl)phenyl)ethynyl)silane
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- MDL: MFCD23135419
- Inchi: 1S/C30H38Si2/c1-24(2)32(25(3)4,26(5)6)23-21-30-18-14-28(15-19-30)11-10-27-12-16-29(17-13-27)20-22-31(7,8)9/h12-19,24-26H,1-9H3
- InChI Key: FLQNVRYMXMTJOR-UHFFFAOYSA-N
- SMILES: [Si](C#CC1C=CC(C#CC2C=CC(=CC=2)C#C[Si](C)(C)C)=CC=1)(C(C)C)(C(C)C)C(C)C
Computed Properties
- Exact Mass: 454.25120428g/mol
- Monoisotopic Mass: 454.25120428g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 32
- Rotatable Bond Count: 3
- Complexity: 776
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 493.4±45.0 °C at 760 mmHg
- Flash Point: 223.7±21.8 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)-phenyl)ethynyl)phenyl)ethynyl)silane Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)-phenyl)ethynyl)phenyl)ethynyl)silane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019109270-1g |
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane |
176977-35-8 | 95% | 1g |
678.24 USD | 2021-06-17 | |
| TRC | T072925-50mg |
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)-phenyl)ethynyl)phenyl)ethynyl)silane |
176977-35-8 | 50mg |
$ 510.00 | 2022-06-03 | ||
| TRC | T072925-100mg |
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)-phenyl)ethynyl)phenyl)ethynyl)silane |
176977-35-8 | 100mg |
$ 850.00 | 2022-06-03 |
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)-phenyl)ethynyl)phenyl)ethynyl)silane Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Triisopropyl((4-((4-((trimethylsilyl)ethynyl)-phenyl)ethynyl)phenyl)ethynyl)silane
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)-phenyl)ethynyl)phenyl)ethynyl)silane and Its Significance in Modern Chemical Research
The compound with the CAS number 176977-35-8 is a highly specialized organosilicon molecule known as Triisopropyl((4-((4-((trimethylsilyl)ethynyl)-phenyl)ethynyl)phenyl)ethynyl)silane. This intricate molecular structure, characterized by its extensive conjugation of phenyl rings and ethynyl groups, has garnered significant attention in the field of chemical biology and pharmaceutical development. The unique properties of this compound make it a valuable tool for researchers exploring novel synthetic pathways and functional materials.
In recent years, the applications of organosilicon compounds have expanded dramatically, driven by their versatility in organic synthesis and their ability to serve as intermediates in the development of advanced materials. The presence of multiple trimethylsilyl and ethynyl groups in the molecular structure of this compound enhances its reactivity, making it particularly useful in cross-coupling reactions and other synthetic transformations. These reactions are fundamental to the construction of complex organic molecules, including those found in pharmaceuticals and agrochemicals.
The ethynyl groups, in particular, play a crucial role in the compound's functionality. They can participate in Sonogashira coupling reactions, which are widely used to form carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. This capability is especially valuable in the synthesis of biologically active molecules, where precise control over molecular architecture is essential. The silane moiety further contributes to the compound's stability and reactivity, providing a handle for further functionalization while maintaining structural integrity.
Recent research has highlighted the potential of this compound in the development of novel photovoltaic materials. The extended π-conjugation system inherent in its structure allows it to absorb a broad spectrum of light, making it an attractive candidate for use in organic photovoltaic cells. Studies have demonstrated that derivatives of this compound can enhance light absorption and charge transport properties, leading to improved efficiency in solar energy conversion. This aligns with global efforts to develop sustainable energy solutions and underscores the importance of innovative chemical research.
The pharmaceutical industry has also shown interest in this compound due to its potential applications as a building block for drug discovery. The ability to introduce diverse functional groups into the molecular framework through cross-coupling reactions allows for the rapid screening of novel drug candidates. For instance, researchers have explored its use in synthesizing small-molecule inhibitors targeting specific biological pathways. The silane group can be selectively removed under mild conditions, revealing reactive sites that can be further modified to achieve desired pharmacological properties.
In addition to its synthetic utility, this compound has been investigated for its role in materials science. Its ability to form stable thin films makes it suitable for use as a precursor in the preparation of conductive polymers and organic semiconductors. These materials are critical components in electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The unique electronic properties imparted by the ethynyl and phenyl groups contribute to enhanced performance characteristics, making this compound a promising candidate for next-generation electronic applications.
The development of new synthetic methodologies has been another area where this compound has made significant contributions. Researchers have leveraged its reactivity to develop novel catalytic systems that facilitate efficient transformations under mild conditions. These advancements not only improve the scalability of synthetic processes but also reduce environmental impact by minimizing waste generation. Such innovations are essential for meeting the growing demand for sustainable chemical practices.
The future prospects for this compound are vast, with ongoing research exploring its potential applications in nanotechnology and biomedicine. Its ability to self-assemble into ordered structures suggests utility in the fabrication of nanoscale devices and sensors. In biomedicine, derivatives of this compound have been investigated for their potential as contrast agents in medical imaging techniques such as MRI (magnetic resonance imaging). The ability to precisely tune molecular properties allows researchers to develop agents with enhanced imaging capabilities.
In conclusion, the organosilicon compound with CAS number 176977-35-8, specifically Triisopropyl((4-((4-((trimethylsilyl)ethynyl)-phenyl)ethynyl)phenyl)ethynyl)silane, represents a cornerstone of modern chemical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on pharmaceuticals, materials science, and energy solutions. As research continues to uncover new applications for this compound, its significance is expected to grow even further, driving innovation across multiple scientific disciplines.
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